Ethyl 2-(2,4,6-trimethylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2,4,6-trimethylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines a sulfonamide group, a benzothiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4,6-trimethylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps
Preparation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiophene derivative with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,6-trimethylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or ester groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
Ethyl 2-(2,4,6-trimethylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4,6-trimethylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4,6-trimethylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: can be compared with other sulfonamide-containing compounds and benzothiophene derivatives.
2,4,6-Trimethylbenzenesulfonamide: A simpler sulfonamide compound with similar functional groups.
Benzothiophene-3-carboxylate: A benzothiophene derivative with an ester group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its structure allows for multiple interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C20H25NO4S2 |
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Molecular Weight |
407.6 g/mol |
IUPAC Name |
ethyl 2-[(2,4,6-trimethylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H25NO4S2/c1-5-25-20(22)17-15-8-6-7-9-16(15)26-19(17)21-27(23,24)18-13(3)10-12(2)11-14(18)4/h10-11,21H,5-9H2,1-4H3 |
InChI Key |
FQYIKJHQWOJIDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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